molecular formula C17H19BrN2O5S2 B14960523 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide

4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No.: B14960523
M. Wt: 475.4 g/mol
InChI Key: HIDDSSCSCVRBSN-UHFFFAOYSA-N
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Description

4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is a complex organic compound that features a bromine atom, a tetrahydrofuran ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Coupling Reaction: The attachment of the tetrahydrofuran-2-ylmethyl group to the sulfonamide.

Each of these steps requires specific reagents and conditions. For example, bromination often uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Sulfonation can be achieved using sulfonyl chlorides in the presence of a base. The coupling reaction may involve the use of palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its potential medicinal properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the bromine atom and tetrahydrofuran ring could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide
  • 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide

Uniqueness

4-bromo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide is unique due to the presence of both the sulfonamide group and the tetrahydrofuran ring. This combination of functional groups can impart unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H19BrN2O5S2

Molecular Weight

475.4 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H19BrN2O5S2/c18-13-3-7-17(8-4-13)27(23,24)20-14-5-9-16(10-6-14)26(21,22)19-12-15-2-1-11-25-15/h3-10,15,19-20H,1-2,11-12H2

InChI Key

HIDDSSCSCVRBSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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